A Technical Guide to the Physical Properties of Morpholine-4-carboxamidine Hemisulfate
A Technical Guide to the Physical Properties of Morpholine-4-carboxamidine Hemisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known and predicted physical properties of Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to a scarcity of publicly available experimental data for this specific salt, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, solubility, pKa, and spectroscopic identity. These methodologies are intended to equip researchers with the necessary framework to ascertain these properties in a laboratory setting.
Chemical Identity and Structure
Morpholine-4-carboxamidine hemisulfate is an organic salt. The cationic component is morpholine-4-carboxamidine, which possesses a guanidinium-like functional group. The guanidinium group's positive charge is delocalized across the central carbon and three nitrogen atoms, contributing to its stability. The counter-ion is the hydrogen sulfate (HSO₄⁻) anion.
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IUPAC Name: bis(morpholine-4-carboximidamide);sulfuric acid[1]
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CAS Number: 17238-55-0[2]
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Molecular Formula: C₁₀H₂₄N₆O₆S[2]
Tabulated Physical Properties
Direct experimental data for the physical properties of Morpholine-4-carboxamidine hemisulfate is limited in publicly accessible literature. The following table summarizes the available information and indicates where data is currently unavailable.
| Property | Value | Source / Remarks |
| Appearance | Expected to be a solid. | Based on its salt nature and information from chemical suppliers. |
| Melting Point | Data not available. | A generalized experimental protocol for determination is provided in Section 3.1. |
| Boiling Point | Data not available. | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Expected to be soluble in water.[3] | The presence of the charged guanidinium group and the sulfate counter-ion suggests aqueous solubility. Solubility in organic solvents is likely to be lower. A protocol for determination is in Section 3.2. |
| pKa | Data not available. | The guanidinium group is strongly basic, with the pKa of the conjugate acid typically being high. A protocol for determination is provided in Section 3.3. |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | Information from chemical suppliers.[4] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, generalized methodologies for determining the key physical properties of Morpholine-4-carboxamidine hemisulfate.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.
Methodology:
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Sample Preparation: A small amount of the dry, finely powdered Morpholine-4-carboxamidine hemisulfate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to determine an approximate melting range.
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The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
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Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its formulation and application.
Methodology:
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Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.
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Procedure (Isothermal Shake-Flask Method):
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An excess amount of Morpholine-4-carboxamidine hemisulfate is added to a known volume of the selected solvent in a sealed vial.
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The vial is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
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The resulting suspension is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
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The solubility is expressed in units such as mg/mL or mol/L.
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pKa Determination
The pKa value will provide insight into the ionization state of the morpholine-4-carboxamidinium cation at different pH values.
Methodology (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of Morpholine-4-carboxamidine hemisulfate is dissolved in a known volume of deionized water.
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Apparatus: A calibrated pH meter with a suitable electrode and a burette.
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Procedure:
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The initial pH of the sample solution is recorded.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
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The pH of the solution is recorded after each addition of the titrant.
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The titration is continued past the equivalence point.
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A titration curve (pH versus volume of titrant added) is plotted.
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The pKa is determined from the pH at the half-equivalence point. For a guanidinium compound, which is a strong base, the pKa of the conjugate acid is being determined.
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.
Reported Data for 4-Morpholine-carboxamidine (Free Base) in CD₃CN: [5]
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¹H NMR (500 MHz, CD₃CN):
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δ 6.35 (s, 2H, -NH₂)
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δ 5.50 (s, 1H, -NH)
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δ 3.74–3.78 (m, 4H, –CH₂–)
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δ 3.35–3.39 (m, 4H, –CH₂–)
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¹³C NMR (125 MHz, CD₃CN):
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δ 160.8 (C=N)
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δ 65.9 (–CH₂–)
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δ 45.0 (–CH₂–)
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Generalized Experimental Protocol for ¹H NMR of Morpholine-4-carboxamidine Hemisulfate:
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The solution should be filtered if any solid particles are present.
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Reference Standard: An internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, is added.
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Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions for Morpholine-4-carboxamidine Hemisulfate:
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N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and guanidinium N-H groups.
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C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ from the guanidinium group.
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C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
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C-O-C stretching: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage.
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S=O stretching: Strong absorptions characteristic of the sulfate group, typically in the 1000-1200 cm⁻¹ region.
Generalized Experimental Protocol for FT-IR (ATR or KBr Pellet):
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Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
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KBr Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
Visualizations
Logical Workflow for Physical Property Determination
Caption: A logical workflow for the characterization of a new chemical entity.
Conclusion
This technical guide has synthesized the available information on the physical properties of Morpholine-4-carboxamidine hemisulfate and provided a clear pathway for the experimental determination of its key characteristics. While direct experimental data remains sparse, the provided protocols offer a robust framework for researchers to generate this critical information, thereby facilitating its potential applications in drug development and other scientific endeavors. The guanidinium moiety suggests high water solubility and a strongly basic nature, which are important considerations for its handling and formulation. The detailed spectroscopic and physical property determination workflows provided herein are intended to be a valuable resource for the scientific community.
